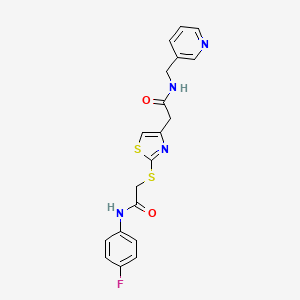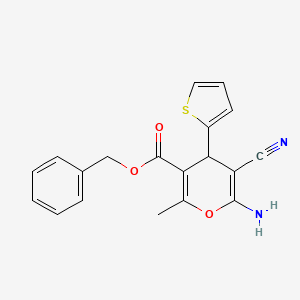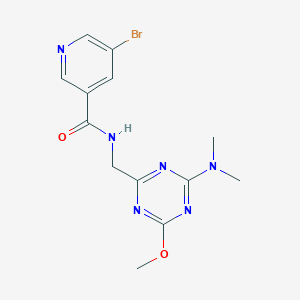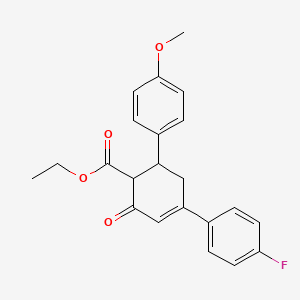
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound features a unique structure that includes an isothiazole ring, a thiomorpholine moiety, and an amino group, which contribute to its diverse chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone typically involves the nucleophilic addition reaction of (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates, isothiocyanates, or isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production on a larger scale.
化学反应分析
Types of Reactions
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or thiomorpholine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound’s isothiazole ring and thiomorpholine moiety allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
相似化合物的比较
Similar Compounds
Similar compounds to (4-Amino-3-(p-tolyl)isothiazol-5-yl)(thiomorpholino)methanone include other isothiazole derivatives and thiomorpholine-containing molecules. Examples include:
- (4-Amino-3-(p-tolyl)isothiazol-5-yl)methanone
- (4-Amino-3-(p-tolyl)isothiazol-5-yl)(morpholino)methanone
Uniqueness
What sets this compound apart from similar compounds is its combination of an isothiazole ring with a thiomorpholine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
属性
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-10-2-4-11(5-3-10)13-12(16)14(21-17-13)15(19)18-6-8-20-9-7-18/h2-5H,6-9,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOQCONZQZAFNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCSCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride](/img/structure/B2407030.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2407032.png)
![N-[2-(Dimethylamino)pyrimidin-5-YL]propane-1-sulfonamide](/img/structure/B2407033.png)


![(E)-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-3-yl}-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methanimidamide](/img/structure/B2407039.png)
![3-allyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407040.png)






![1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2407050.png)
